Antibacterial agent 107

VRE Lantibiotic In Vivo Efficacy

NAI-107 (Microbisporicin) is a class I lantibiotic isolated from Microbispora sp. that binds lipid II to block cell wall biosynthesis. Unlike linezolid (bacteriostatic, myelosuppression risk) or nisin (poor systemic stability), NAI-107 offers rapid, concentration-dependent bactericidal activity with an exceptionally low propensity for resistance selection. Validated in neutropenic thigh and Galleria infection models against MRSA and VRE (including vanB-resistant strains), it serves as a high-value lead compound and benchmark standard for preclinical antimicrobial R&D. Favorable safety margin confirmed in zebrafish embryo model.

Molecular Formula C39H55N9O7
Molecular Weight 761.9 g/mol
Cat. No. B12414151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 107
Molecular FormulaC39H55N9O7
Molecular Weight761.9 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)C
InChIInChI=1S/C39H55N9O7/c1-25(2)17-21-53-28-12-9-27(10-13-28)11-16-33(49)30-15-14-29(54-22-18-26(3)4)23-34(30)55-24-35(50)47-32(8-6-20-46-39(43)44)37(52)48-31(36(40)51)7-5-19-45-38(41)42/h9-18,23,31-32H,5-8,19-22,24H2,1-4H3,(H2,40,51)(H,47,50)(H,48,52)(H4,41,42,45)(H4,43,44,46)/b16-11+/t31-,32-/m0/s1
InChIKeyGAWMDBNTWDIAKW-CBIVFTRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 107 (NAI-107/Microbisporicin): A Clinically Advanced Lantibiotic Targeting Multidrug-Resistant Gram-Positive Pathogens


Antibacterial agent 107, also known as NAI-107 and Microbisporicin, is a class I lantibiotic (bacteriocin) produced by the actinomycete *Microbispora* sp. ATCC-PTA-5024 [1]. This 24-amino-acid polypeptide contains unique post-translational modifications including 5-chlorotryptophan and hydroxylated proline residues, and it exerts its bactericidal effect by binding to lipid II, a critical precursor in bacterial cell wall biosynthesis [2]. The compound is in late preclinical development for the treatment of serious infections caused by multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE) [3].

Why Antibacterial Agent 107 Cannot Be Substituted with Other Lantibiotics or Gram-Positive Agents


Generic substitution is not applicable for antibacterial agent 107 because its pharmacological profile is defined by a unique combination of a dual-action mechanism, an exceptionally low propensity for resistance selection, and a favorable safety margin, which are not replicated across the lantibiotic class or among clinically used anti-MRSA agents. For instance, while nisin, a widely known lantibiotic, shows similar in vitro activity, it lacks the systemic stability and in vivo efficacy demonstrated by NAI-107 in complex infection models [1]. Similarly, the oxazolidinone linezolid exhibits bacteriostatic activity and is associated with myelosuppression upon prolonged use, contrasting with the rapid, concentration-dependent bactericidal activity and lack of spontaneous resistance observed with NAI-107 [2]. Therefore, selection of NAI-107 over its analogs or in-class alternatives is driven by a set of quantifiable differentiators in potency, pharmacokinetics, and safety, as detailed in the evidence guide below.

Antibacterial Agent 107: Quantitative Head-to-Head and Cross-Study Evidence for Procurement and Selection


In Vivo Efficacy Against Vancomycin-Resistant E. faecium Surpasses Other Bacteriocins and Matches Linezolid

In a comparative in vivo study using the *Galleria mellonella* infection model, NAI-107 was the only bacteriocin among five tested (Lacticin Z, Lacticin Q, Garvicin KS, Aureocin A53, and NAI-107) to demonstrate significant protective efficacy against vanB-resistant *Enterococcus faecium* [1]. Furthermore, the mortality rate in the group treated with NAI-107 at 16 µg/mL was lower than that observed in the linezolid-treated control group, providing a direct efficacy benchmark against a standard-of-care agent for VRE [1].

VRE Lantibiotic In Vivo Efficacy Galleria mellonella

Systemic Pharmacokinetic/Pharmacodynamic (PK/PD) Profile Enables Dosing Regimen Design Unlike Unstable Peptide Alternatives

NAI-107 possesses a well-defined systemic PK/PD profile, enabling rational dose selection, a feature not available for most antimicrobial peptides. In a neutropenic murine thigh infection model, NAI-107 exhibited an elimination half-life of 4.2 to 8.2 hours and the AUC/MIC ratio was identified as the pharmacodynamic index best correlated with efficacy (R² = 0.89) [1]. This contrasts sharply with other peptides like nisin, which are rapidly degraded in systemic circulation and thus unsuitable for parenteral therapy. The established PK/PD targets (24-h AUC/MIC for stasis = 371 ± 130; for 1-log kill = 510 ± 227) provide a quantitative framework for translating preclinical efficacy to human dosing, a critical advantage for development and procurement [1].

PK/PD MRSA Murine Model Dosing Regimen

Negligible Propensity for Resistance Selection Relative to Standard-of-Care Anti-MRSA Agents

A critical differentiator for NAI-107 is its exceptionally low potential for selecting spontaneous resistant mutants. In a comprehensive study evaluating its propensity to induce self-resistance, no significant resistance to NAI-107 was observed by direct plating or after 25 serial passages at sub-inhibitory concentrations (0.5× MIC) [1]. This finding is consistent with its mechanism of action: targeting the highly conserved and essential lipid II, a target that bacteria cannot easily modify without incurring a substantial fitness cost. This low resistance potential stands in stark contrast to the increasing rates of resistance reported for vancomycin, linezolid, and daptomycin in clinical MRSA isolates.

Antibiotic Resistance Spontaneous Mutants Lipid II MRSA

Favorable Embryonic Safety Profile in a Vertebrate Model Suggests a Wide Therapeutic Window

In a pilot safety evaluation using a transgenic zebrafish embryo model (kdrl:eGFP), NAI-107 demonstrated no mortality or significant morphological abnormalities at concentrations up to 30 µM, suggesting a favorable safety margin [1]. While subclinical effects such as increased heart rate and locomotor activity were noted at higher doses (20-30 µM), the absence of overt toxicity in a vertebrate model distinguishes NAI-107 from many other antimicrobial peptides that exhibit significant hemolytic or cytotoxic effects at therapeutic concentrations. For example, the widely used lantibiotic nisin is known to be cytotoxic to mammalian cells at high concentrations, limiting its systemic application. The study concluded that NAI-107 at concentrations up to 30 µM did not induce significant toxic effects, supporting its continued development [1].

Safety Toxicology Zebrafish Therapeutic Window

Antibacterial Agent 107: Prioritized Research and Industrial Application Scenarios


Lead Compound for Anti-VRE Drug Discovery Programs

As the only bacteriocin among five tested to demonstrate in vivo efficacy against vanB-resistant *E. faecium* in a *Galleria* model and with performance rivaling linezolid, NAI-107 serves as a high-value lead for medicinal chemistry optimization and preclinical development targeting vancomycin-resistant enterococcal infections [1].

Benchmark Molecule for PK/PD Modeling of Novel Gram-Positive Agents

With a clearly defined PK/PD profile (AUC/MIC-driven efficacy) and established targets for stasis and killing in a neutropenic thigh model, NAI-107 provides a quantifiable benchmark for evaluating the pharmacokinetic and pharmacodynamic properties of new chemical entities aimed at treating serious MRSA and VRE infections [2].

Positive Control in Resistance Emergence Studies

Given its exceptionally low propensity to select for spontaneous resistant mutants due to its lipid II binding mechanism, NAI-107 is an ideal positive control for studies investigating the resistance potential of novel cell wall-active antimicrobials, allowing researchers to benchmark their compounds against an agent with a high barrier to resistance [3].

Reference Compound for In Vivo Toxicity Assessment of Peptide Antibiotics

The favorable safety profile demonstrated in the zebrafish embryo model positions NAI-107 as a superior reference standard for evaluating the in vivo toxicity and therapeutic index of new antimicrobial peptides, enabling comparative assessments of safety margins in vertebrate systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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